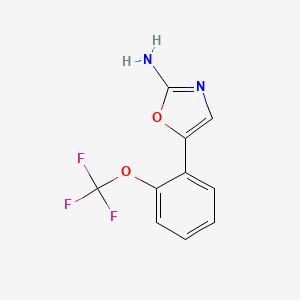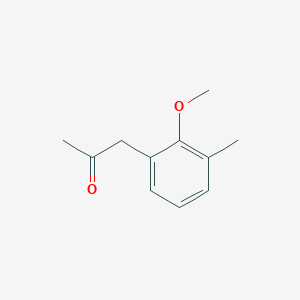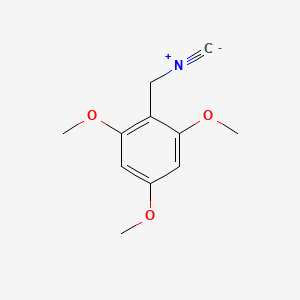![molecular formula C9H10ClF4N B13590174 {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple stepsThe process may involve the use of reagents such as trichloromethyl-pyridine and subsequent fluorination . Another approach involves the assembly of the aromatic ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and nitration are commonly employed . The choice of method depends on the desired scale and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated aromatic ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with similar properties.
Trifluoromethylpyridine: Shares the trifluoromethyl group, used in similar applications.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: A compound with a similar fluorinated aromatic structure.
Uniqueness
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial chemicals .
Eigenschaften
Molekularformel |
C9H10ClF4N |
|---|---|
Molekulargewicht |
243.63 g/mol |
IUPAC-Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI-Schlüssel |
VZTVETUONGMCHG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)



![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)




